2-chloro-2-phenyl-N-(propan-2-yl)acetamide chemical structure and properties
2-chloro-2-phenyl-N-(propan-2-yl)acetamide chemical structure and properties
An In-Depth Technical Guide to 2-chloro-2-phenyl-N-(propan-2-yl)acetamide: Structure, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, a member of the α-chloroacetamide class of compounds. This document details its chemical structure, physicochemical properties, and a robust protocol for its synthesis. A core focus is placed on the compound's chemical reactivity, particularly the role of the α-chloroacetamide moiety as a covalent "warhead" for interaction with biological nucleophiles. We explore its applications as a versatile synthetic building block and its potential in the design of targeted covalent inhibitors for drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.
Molecular Identity and Physicochemical Properties
Chemical Structure and Identifiers
2-chloro-2-phenyl-N-(propan-2-yl)acetamide possesses a stereocenter at the α-carbon, which is directly attached to both the phenyl ring and the chlorine atom. The structure combines a reactive electrophilic center with sterically defined lipophilic groups (phenyl and isopropyl), making it an intriguing scaffold for molecular design.
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IUPAC Name: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide
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CAS Number: 184590-56-5[1]
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Molecular Formula: C₁₁H₁₄ClNO
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Molecular Weight: 211.69 g/mol [2]
Physicochemical Properties
While specific experimental data for this exact compound are not widely published, its properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 211.69 g/mol | Calculated[2] |
| XlogP3 (Predicted) | ~2.5-3.0 | Prediction based on similar structures[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Structural Analysis |
| Reactivity | Electrophilic | [4] |
Predicted Spectral Characteristics
Authenticating the structure of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide relies on standard spectroscopic methods. The expected spectral data are as follows:
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¹H NMR:
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Amide Proton (N-H): A broad singlet or doublet (coupling to the isopropyl C-H) in the region of δ 7.5-8.5 ppm.
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Aromatic Protons (C₆H₅): A multiplet in the region of δ 7.2-7.5 ppm.
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Alpha-Proton (CH-Cl): A singlet around δ 5.5-6.0 ppm.
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Isopropyl Methine (CH): A septet or multiplet around δ 4.0-4.2 ppm.
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Isopropyl Methyls (CH₃)₂: A doublet around δ 1.1-1.3 ppm.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Multiple signals between δ 125-140 ppm.
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Alpha-Carbon (CH-Cl): A signal around δ 60-65 ppm.
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Isopropyl Methine (CH): A signal around δ 41-43 ppm.
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Isopropyl Methyls (CH₃)₂: A signal around δ 21-23 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.
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N-H Bend (Amide II): A peak around 1550 cm⁻¹.
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C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio).
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Synthesis and Purification
The synthesis of N-substituted α-chloroacetamides is reliably achieved through the chloroacetylation of a primary or secondary amine.[5][6] This method is a robust nucleophilic acyl substitution.
Synthetic Rationale
The chosen protocol involves the reaction between 2-chloro-2-phenylacetyl chloride and isopropylamine. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. An acid scavenger, such as triethylamine, is essential. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting isopropylamine, rendering it non-nucleophilic and halting the reaction. The reaction is conducted at a low temperature to control its exothermic nature and minimize side reactions.
Detailed Experimental Protocol
Materials:
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Isopropylamine (1.0 eq)
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2-chloro-2-phenylacetyl chloride (1.05 eq)
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Triethylamine (1.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reactant Preparation: Dissolve isopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the reaction's exothermicity.
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Acyl Chloride Addition: Add a solution of 2-chloro-2-phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow Visualization
Sources
- 1. 184590-56-5|2-Chloro-2-phenyl-N-(propan-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 2. 2-CHLORO-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE | CAS 1527-61-3 [matrix-fine-chemicals.com]
- 3. PubChemLite - 2-chloro-n-[3-(propan-2-yl)phenyl]acetamide (C11H14ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
